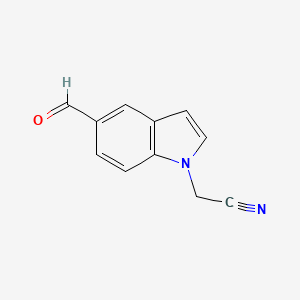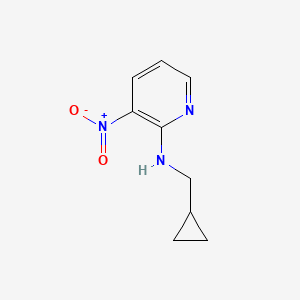
N-(cyclopropylmethyl)-3-nitropyridin-2-amine
Descripción general
Descripción
“N-(cyclopropylmethyl)-3-nitropyridin-2-amine” is a compound that contains a pyridine ring, which is a basic aromatic six-membered ring with one nitrogen atom . The compound also has a nitro group (-NO2) attached to the 3-position of the pyridine ring, an amine group (-NH2) at the 2-position, and a cyclopropylmethyl group (a three-membered cyclopropyl ring attached to a methyl group) also attached to the nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine ring, which is planar, and the sp2 hybridization of the nitrogen atom in the ring . The nitro group is also planar and would contribute to the overall polarity of the molecule .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The nitro group could be reduced to an amino group, and the pyridine ring could undergo electrophilic substitution . The cyclopropylmethyl group could also potentially undergo reactions, although the specifics would depend on the exact conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the nitro group would likely make the compound relatively polar, and the compound could potentially form hydrogen bonds via the amine group .
Direcciones Futuras
Propiedades
IUPAC Name |
N-(cyclopropylmethyl)-3-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c13-12(14)8-2-1-5-10-9(8)11-6-7-3-4-7/h1-2,5,7H,3-4,6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBIGSQVTBKNDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=C(C=CC=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-3-nitropyridin-2-amine | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine](/img/structure/B1386520.png)
![[6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine](/img/structure/B1386522.png)
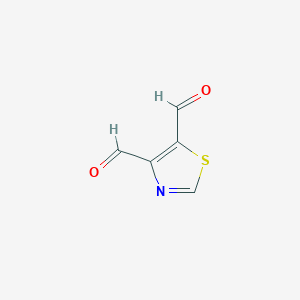
![3-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid](/img/structure/B1386524.png)
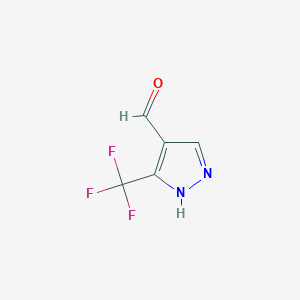
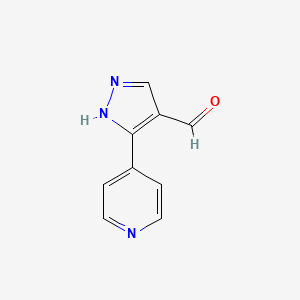
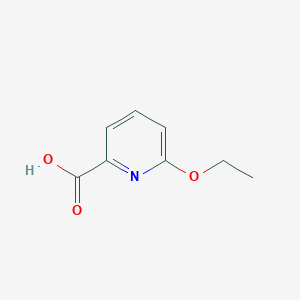
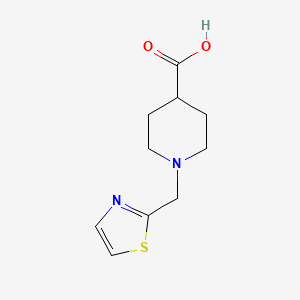
![[4-(4-Ethylphenoxy)phenyl]methanol](/img/structure/B1386531.png)
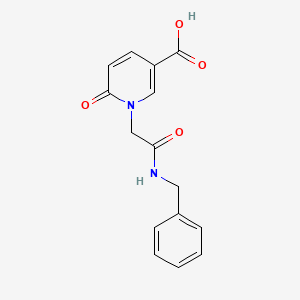
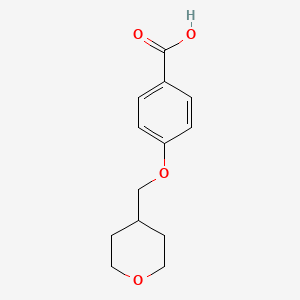
![Imidazo[1,2-a]pyrimidine-2-carbonyl chloride](/img/structure/B1386536.png)
![(4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol](/img/structure/B1386538.png)
